molecular formula C10H10Cl2N2O B5892675 1-Cyclopropyl-3-(2,4-dichlorophenyl)urea

1-Cyclopropyl-3-(2,4-dichlorophenyl)urea

Cat. No.: B5892675
M. Wt: 245.10 g/mol
InChI Key: SMMVMBYOEDPUCQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2,4-dichlorophenyl)urea is an organic compound with the molecular formula C10H10Cl2N2O It is a derivative of urea, featuring a cyclopropyl group and a dichlorophenyl group

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(2,4-dichlorophenyl)urea typically involves the reaction of cyclopropylamine with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropylamine+2,4-Dichlorophenyl isocyanateThis compound\text{Cyclopropylamine} + \text{2,4-Dichlorophenyl isocyanate} \rightarrow \text{this compound} Cyclopropylamine+2,4-Dichlorophenyl isocyanate→this compound

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

1-Cyclopropyl-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding urea derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where halogen atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents for these reactions include sodium hydroxide and ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-3-(2,4-dichlorophenyl)urea has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for designing new molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to develop new therapeutic agents.

    Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new pharmaceuticals.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclopropyl-3-(2,4-dichlorophenyl)urea can be compared with other similar compounds, such as:

    1-Cyclopropyl-3-(2,6-dichlorophenyl)urea: This compound has a similar structure but with different positions of the chlorine atoms on the phenyl ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    1-Cyclopropyl-3-(2,5-dichlorophenyl)urea: Another positional isomer with chlorine atoms at different positions. This variation can affect the compound’s properties and applications.

    1-Cyclopropyl-3-(2,4-dimethylphenyl)urea: This compound features methyl groups instead of chlorine atoms, leading to different chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-6-1-4-9(8(12)5-6)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMVMBYOEDPUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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